Anhydrovinblastine

Synthetic Chemistry Process Development Vinca Alkaloid Production

Anhydrovinblastine (3′,4′-anhydrovinblastine) is the direct biosynthetic precursor to vinblastine and vincristine. Its unique C3′-C4′ double bond enables Fe(III)/NaBH₄-mediated alkene functionalisation to install C20′ substituents (ureas, amines) inaccessible from vinblastine. Resulting C20′-urea derivatives achieve IC₅₀ of 200–300 pM (10- to 200-fold more potent than vinblastine) with only a 13-fold resistance ratio vs. 100-fold for vinblastine. AVLB also serves as a high-yield intermediate for vinblastine/vincristine semi-synthesis and a scaffold for 22-position SAR. Use only in well-ventilated laboratory; store at -20 °C under argon.

Molecular Formula C46H56N4O8
Molecular Weight 793 g/mol
Cat. No. B1203243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydrovinblastine
Synonyms3',4'-anhydrovinblastine
3',4'-anhydrovinblastine, (18'alpha)-isome
Molecular FormulaC46H56N4O8
Molecular Weight793 g/mol
Structural Identifiers
SMILESCCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
InChIInChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38-,39+,40+,43+,44?,45-,46-/m0/s1
InChIKeyFFRFGVHNKJYNOV-ULCYVWNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anhydrovinblastine (AVLB) Procurement Guide: Structural Distinction from Vinblastine and Vincristine


Anhydrovinblastine (3′,4′-anhydrovinblastine, AVLB) is a semi-synthetic dimeric indole alkaloid of the Vinca family, derived from the coupling of catharanthine and vindoline [1]. It serves as the direct biosynthetic precursor to the clinically established antitumor agents vinblastine and vincristine [2]. Structurally, AVLB is distinguished by the presence of a double bond between the 3′ and 4′ positions of the catharanthine-derived 'upper' velbenamine moiety, whereas vinblastine possesses a hydroxyl group at the 3′ position [3]. This single unsaturation renders AVLB chemically distinct, influencing both its intrinsic biological profile and its utility as a versatile intermediate for the synthesis of advanced derivatives, including the marketed drug vinorelbine [4].

Why Anhydrovinblastine Cannot Be Simply Substituted by Vinblastine or Vincristine in R&D


Despite sharing a common bisindole core, anhydrovinblastine is not a functionally equivalent substitute for vinblastine, vincristine, or other Vinca alkaloids. Substitution fails due to three quantifiable disparities: (1) **Chemical reactivity:** The C3′-C4′ double bond in AVLB is a unique chemical handle for Fe(III)/NaBH₄-mediated alkene functionalization, enabling the synthesis of C20′-modified vinblastine analogs that are inaccessible from vinblastine itself [1]. (2) **Potency differential:** AVLB and its direct derivatives can exhibit profoundly different cytotoxic potencies; for instance, C20′-urea analogs derived from AVLB show an average IC₅₀ of 200–300 pM, a 10- to 200-fold increase in potency over vinblastine (avg. IC₅₀ = 6.1 nM) [2]. (3) **Toxicity and tumor spectrum:** Even among nearly identical structures (vinblastine vs. vincristine), the type of tumors affected and the toxicological profile differ markedly; AVLB has been shown to exhibit decreased toxicity relative to vincristine and vinorelbine in certain lymphoma and solid tumor models [3][4]. These differences are not subtle—they are material to experimental outcomes and procurement decisions.

Anhydrovinblastine Quantitative Differentiation: Potency, Yield, and Derivatization Advantages


Superior Synthetic Yield from Monomeric Precursors Versus Direct Vinblastine Synthesis

Anhydrovinblastine can be obtained from the coupling of catharanthine and vindoline in substantially higher yields compared to the direct synthesis of vinblastine. Under optimized non-enzymatic conditions using near-UV light (370 nm) and flavin mononucleotide, AVLB is produced with a yield of 50% relative to the initial vindoline [1]. In contrast, total synthesis routes that directly target vinblastine typically report yields in the 40-43% range for the final coupling step, with additional steps required [2]. This yield advantage positions AVLB as a more efficient central intermediate for subsequent derivatization.

Synthetic Chemistry Process Development Vinca Alkaloid Production

Enabling Access to Ultra-Potent C20′-Functionalized Derivatives Not Accessible from Vinblastine

The C3′-C4′ double bond in anhydrovinblastine is a critical functional handle for Fe(III)/NaBH₄-mediated alkene functionalization, enabling the introduction of C20′ substituents. Using this chemistry, researchers prepared C20′-urea derivatives of vinblastine that display an average IC₅₀ of 200–300 pM across a panel of 15 human tumor cell lines [1]. This represents a 10- to 200-fold increase in potency compared to vinblastine (average IC₅₀ = 6.1 nM in the same panel) [1]. Furthermore, these derivatives maintain significant activity against the vinblastine-resistant HCT116/VM46 cell line (IC₅₀ = 50 nM for compound 6), exhibiting only a 13-fold differential between sensitive and resistant lines, whereas vinblastine shows a 100-fold differential [2]. This chemical space is inaccessible starting from vinblastine directly.

Medicinal Chemistry Drug Resistance Structure-Activity Relationship

Amide Derivatization at the 22-Position Enhances In Vivo Potency Relative to AVLB

While anhydrovinblastine itself serves as the baseline scaffold, systematic SAR studies demonstrate that introducing an amide group at the 22-position of the vindoline moiety yields derivatives with improved in vivo antitumor potency. Three potent amide derivatives (6b, 12b, and 24b) were evaluated in the murine sarcoma 180 model. The results indicated that the introduction of the amide group at the 22-position of anhydrovinblastine (1e) improved both potency and toxicity relative to the parent AVLB [1]. The specific substituent size was the foremost factor determining cytotoxic activity, with certain derivatives showing IC₅₀ values as low as 6 nM against HeLa cells [2].

In Vivo Pharmacology Sarcoma 180 Model Lead Optimization

Anhydrovinblastine Applications: Medicinal Chemistry, Process R&D, and Resistance Studies


Synthesis of Ultra-Potent C20′-Modified Vinca Alkaloids for Overcoming Pgp-Mediated Resistance

Procure anhydrovinblastine to exploit its unique C3′-C4′ double bond as a chemical handle for Fe(III)/NaBH₄-mediated alkene functionalization. This enables the late-stage introduction of C20′ substituents (e.g., ureas, amines) that are inaccessible from vinblastine. The resulting C20′-urea derivatives have demonstrated average IC₅₀ values of 200–300 pM—10- to 200-fold more potent than vinblastine—and exhibit only a 13-fold activity differential against Pgp-overexpressing resistant cell lines (HCT116/VM46), compared to a 100-fold differential for vinblastine [1]. This application is particularly relevant for oncology drug discovery programs focused on overcoming multidrug resistance.

Scalable Synthesis of Vinblastine and Vincristine via AVLB Intermediate

Utilize anhydrovinblastine as the central intermediate in the semi-synthesis of the clinically vital drugs vinblastine and vincristine. AVLB can be obtained from catharanthine and vindoline in yields up to 50% under optimized biomimetic or enzymatic conditions [2]. Subsequent stereoselective oxidation-reduction of AVLB, for example using an anti-vinblastine monoclonal antibody as a chiral mold, efficiently yields vinblastine [3]. This route offers a more direct and potentially higher-yielding alternative to total synthesis for industrial-scale production of these essential anticancer agents.

Lead Optimization via 22-Position Amide and Carbamate Derivatization

Employ anhydrovinblastine as a starting scaffold for SAR-driven medicinal chemistry. Introduction of amide or carbamate groups at the 22-position of the vindoline moiety has been shown to significantly modulate both in vitro cytotoxicity and in vivo antitumor activity. For example, optimized carbamate derivatives exhibit IC₅₀ values as low as 6 nM against HeLa cervical cancer cells, and selected 22-amide analogs demonstrate improved potency and toxicity profiles in the murine sarcoma 180 model compared to the parent AVLB [4][5]. This approach is ideal for generating novel, patentable Vinca alkaloid analogs with differentiated therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anhydrovinblastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.